molecular formula C10H11BrO4 B181869 Methyl 4-bromo-3,5-dimethoxybenzoate CAS No. 26050-64-6

Methyl 4-bromo-3,5-dimethoxybenzoate

Cat. No. B181869
CAS RN: 26050-64-6
M. Wt: 275.1 g/mol
InChI Key: DBPNSECLVZPWET-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-3,5-dimethoxybenzoate” is a chemical compound with the molecular formula C10H11BrO4 . It is used as a starting reagent in the synthesis of 5,7-dimethoxy-4-methylphthalide, a key intermediate in the synthesis of mycophenolic acid and its analogues .


Synthesis Analysis

The synthesis of “Methyl 4-bromo-3,5-dimethoxybenzoate” involves the bromination of methyl 3,5-dimethoxybenzoate . Another method involves the reaction of veratric acid with methanol in the presence of dichloromethane and dicyclohexylcarbodiimide (DCC) .


Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-3,5-dimethoxybenzoate” is characterized by a planar molecule with a dihedral angle between the benzene ring plane and the carboxylate substituent . The exact mass of the molecule is 273.98407 g/mol .


Chemical Reactions Analysis

“Methyl 4-bromo-3,5-dimethoxybenzoate” undergoes hydrolysis in alkaline solution, leading to the formation of methylamine and corresponding phenol .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-3,5-dimethoxybenzoate” is a white to yellow solid with a molecular weight of 275.10 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

  • Crystallography

    • Methyl 4-bromo-3,5-dimethoxybenzoate has been used in the field of crystallography . The crystal structure of methyl 4-acetoxy-3,5-dimethoxybenzoate was studied .
    • The mixture of methyl 4-hydroxy-3,5-dimethoxybenzoate (2.12 g, 0.01 mol), acetic anhydride (2.04 g, 0.02 mol) was reacted at 80 °C for 1 h. After the reaction completed, colorless crystal appeared after cooled slowly .
    • The product was filtered and washed with water three times respectively. The yield was 92% (based on methyl 4-hydroxybenzoate) .
  • Organic Synthesis

    • Methyl 3,5-dimethoxybenzoate was used as a starting reagent in the synthesis of 5,7-dimethoxy-4-methylphthalide, a key intermediate in the synthesis of mycophenolic acid and its analogues .
    • Bromination of methyl 3,5-dimethoxybenzoate has been investigated .
  • Photoactive Materials

    • The synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3- ( (2,6-difluorophenyl)diazenyl) benzoate is described .
    • The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .

Safety And Hazards

“Methyl 4-bromo-3,5-dimethoxybenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

“Methyl 4-bromo-3,5-dimethoxybenzoate” is a useful precursor to pharmaceutically active isocoumarin and isochroman derivatives . Its potential applications in the synthesis of these and other compounds make it a subject of ongoing research .

properties

IUPAC Name

methyl 4-bromo-3,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPNSECLVZPWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180693
Record name Methyl 4-bromo-3,5-dimethoxybenzoate
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Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3,5-dimethoxybenzoate

CAS RN

26050-64-6
Record name Methyl 4-bromo-3,5-dimethoxybenzoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-3,5-dimethoxybenzoate
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Record name Methyl 4-bromo-3,5-dimethoxybenzoate
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Record name Methyl 4-bromo-3,5-dimethoxybenzoate
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Record name METHYL 4-BROMO-3,5-DIMETHOXYBENZOATE
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Synthesis routes and methods

Procedure details

To a suspension of 4-bromo-3,5-dihydroxybenzoic acid (95.0 kg) in ethyl acetate (950 L) were added anhydrous potassium carbonate (270.8 kg) and dimethyl sulfate (174.7 kg). The mixture was heated at 50-80° C. for about 4 hours and partitioned by adding water. The organic layer was washed with water and saturated aqueous NaCl solution and concentrated under reduced pressure. The residue was suspended into methanol, stirred under heating and cooled. The crystalline precipitates were collected by filtration and dried to yield methyl 4-bromo-3,5-dimethoxybenzoate (98.8 kg) as pale yellow crystals.
Quantity
95 kg
Type
reactant
Reaction Step One
Quantity
950 L
Type
reactant
Reaction Step One
Quantity
270.8 kg
Type
reactant
Reaction Step Two
Quantity
174.7 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
A Saeed, M Qasim, J Simpson - Acta Crystallographica Section C …, 2013 - scripts.iucr.org
The title compound, C10H11BrO4, a useful precursor to pharmaceutically active isocoumarin and isochroman derivatives, crystallizes with two unique molecules in the asymmetric unit. …
Number of citations: 4 scripts.iucr.org
MD Brooker, SM Cooper Jr, DR Hodges, RR Carter… - Tetrahedron letters, 2010 - Elsevier
The Suzuki–Miyaura cross-coupling of sterically hindered and electron-rich ortho,ortho′-substituted aryl halides with potassium vinyltrifluoroborate utilizing microwave irradiation has …
Number of citations: 12 www.sciencedirect.com
JR Cannon, TM Cresp, BW Metcalf… - Journal of the …, 1971 - pubs.rsc.org
The bromination of 3,5-dimethoxytoluene (1), 3-hydroxy-5-methoxytoluene (22), methyl 2-hydroxy-4-methoxy-6-methylbenzoate (27), methyl 3,5-dimethoxybenzoate (36), and 3,5-…
Number of citations: 17 pubs.rsc.org
DD Ridley, E Ritchie, WC Taylor - Australian Journal of Chemistry, 1970 - CSIRO Publishing
Attempts to separate the major constituents of the phenolic fraction of the ether extract of the wood of Grevillea striata R.Br. were unsuccessful, but by chemical degradation and …
Number of citations: 36 www.publish.csiro.au
JR Cannon, BW Metcalf - Australian Journal of Chemistry, 1973 - CSIRO Publishing
The macrocyclic substance robustol trimethyl ether (2) has been synthesized by an unambiguous method. During a study of the reactions of model compounds a new synthesis of 1,14-…
Number of citations: 7 www.publish.csiro.au
AB Lypson - 2018 - d-scholarship.pitt.edu
The molecular torsion balance concept was applied to a new conformationally controlled scaffold to accurately evaluate pairwise amino acid interactions in an antiparallel β-sheet motif. …
Number of citations: 2 d-scholarship.pitt.edu
U Lüning, M Abbass… - European Journal of …, 2002 - Wiley Online Library
Twelve new mono‐ or diaryl‐substituted 1,10‐phenanthrolines (17 and 18) have been synthesized. The key step is a Suzuki coupling reaction between the substituted areneboronic …
L Yue, X Wang, R Guo, Y Lv, T Zhang, B Li… - Inorganic …, 2023 - ACS Publications
Structural and functional expansion of metal–organic frameworks (MOFs) is fundamentally important because it not only enriches the structural chemistry of MOFs but also facilitates the …
Number of citations: 5 pubs.acs.org
AB Lypson, CS Wilcox - The Journal of Organic Chemistry, 2017 - ACS Publications
The molecular torsion balance concept was applied to a new conformationally controlled scaffold and synthesized to accurately evaluate pairwise amino acid interactions in an …
Number of citations: 13 pubs.acs.org
S Bugge, AF Buene, N Jurisch-Yaksi, IU Moen… - European Journal of …, 2016 - Elsevier
Thieno[2,3-d]pyrimidines are attractive derivatives for cancer treatment, among others through regulation of the epidermal growth factor receptor tyrosine kinase (EGFR-TK). In an …
Number of citations: 42 www.sciencedirect.com

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